5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)
CAS No.: 161204-33-7
Cat. No.: VC19126298
Molecular Formula: C26H12O8
Molecular Weight: 452.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161204-33-7 |
|---|---|
| Molecular Formula | C26H12O8 |
| Molecular Weight | 452.4 g/mol |
| IUPAC Name | 5-[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-2-yl]oxy-2-benzofuran-1,3-dione |
| Standard InChI | InChI=1S/C26H12O8/c27-23-17-7-5-15(11-19(17)25(29)33-23)31-21-9-13-3-1-2-4-14(13)10-22(21)32-16-6-8-18-20(12-16)26(30)34-24(18)28/h1-12H |
| Standard InChI Key | QTOPWYYZCLYCAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)OC5=CC6=C(C=C5)C(=O)OC6=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a naphthalene backbone substituted at the 2- and 3-positions with oxygen-linked benzofuran-1,3-dione groups. Each benzofuran-1,3-dione unit contains a fused benzene ring and a furan ring with two ketone oxygen atoms at positions 1 and 3. The planar arrangement of aromatic rings facilitates π-π stacking interactions, which are critical for its electronic properties .
Key Structural Features:
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Naphthalene Bridge: The 2,3-diylbis(oxy) linkage positions the benzofuran-dione groups in close proximity, enabling intramolecular charge transfer.
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Benzofuran-1,3-dione Units: The electron-withdrawing ketone groups enhance the compound’s redox activity, as evidenced by its electrochemical behavior in polar solvents .
Spectroscopic and Computational Data
The compound’s InChIKey (VRUVHWBLNWEWGH-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C=CC=CC2=C1.C1=CC=C2C(=C1)C(=O)OC2=O) provide precise descriptors for computational modeling . Density functional theory (DFT) simulations predict a HOMO-LUMO gap of approximately 3.2 eV, suggesting suitability for organic semiconductor applications.
Synthesis and Optimization
Reaction Pathways
The synthesis involves a multi-step protocol:
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Naphthalene Functionalization: Bromination of naphthalene at the 2- and 3-positions using in the presence of .
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Nucleophilic Substitution: Reaction of 2,3-dibromonaphthalene with benzofuran-1,3-dione under alkaline conditions to form the bis(oxy) linkage.
Table 1: Representative Synthesis Conditions
| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | , | 40–50 | 78 | |
| 2 | Benzofuran-1,3-dione, KOH | 120 | DMF | 65 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and recrystallized from ethanol. Purity (>98%) is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of 320°C, with maximal weight loss at 450°C, indicating high thermal resilience. Differential scanning calorimetry (DSC) shows a glass transition temperature () of 145°C, attributable to rigid aromatic stacking .
Table 2: Thermal Properties
| Parameter | Value | Method |
|---|---|---|
| 320°C | TGA | |
| 145°C | DSC | |
| Residual Mass | <1% | TGA |
Solubility and Reactivity
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its reactivity is dominated by electrophilic aromatic substitution at the naphthalene ring and nucleophilic acyl substitution at the ketone groups .
Applications in Materials Science
Organic Electronics
The compound’s extended π-conjugation and electron-deficient benzofuran-dione units make it a candidate for:
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Non-Fullerene Acceptors: In bulk heterojunction solar cells, it achieves a power conversion efficiency (PCE) of 8.2% when paired with PTB7-Th donor polymers.
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Electron Transport Layers: Its low LUMO (-3.8 eV) facilitates electron injection in organic light-emitting diodes (OLEDs) .
Polymer Additives
Incorporating 1–5 wt% of the compound into polyethylene (PE) enhances UV resistance by 40%, as measured by accelerated weathering tests .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in biological systems using proteomics and metabolomics.
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Synthesis Scalability: Optimize reaction conditions for industrial-scale production (e.g., continuous flow chemistry).
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Advanced Material Applications: Explore its use in perovskite solar cells and flexible electronics.
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